
2-Bromo-1-(2-fluorophenyl)propan-1-one
Overview
Description
2-Bromo-1-(2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a clear, pale lemon/lime liquid that is used in various chemical applications . This compound is known for its reactivity and is often utilized in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(2-fluorophenyl)propan-1-one can be synthesized through the bromination of 1-(2-fluorophenyl)propan-1-one. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(2-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Corresponding substituted products (e.g., amines, ethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(2-fluorophenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluorophenyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The carbonyl group can participate in various reactions, including reductions and oxidations, leading to the formation of different products .
Comparison with Similar Compounds
2-Bromo-1-(4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom at the para position.
2-Bromo-1-phenylpropane: Lacks the fluorine atom.
2-Bromo-1-(4-methylphenyl)-1-propanone: Contains a methyl group instead of a fluorine atom .
Uniqueness: 2-Bromo-1-(2-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Biological Activity
2-Bromo-1-(2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is characterized by the presence of both bromine and fluorine substituents, which significantly influence its chemical properties and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in enzyme inhibition and protein interactions.
Chemical Structure and Properties
The unique structure of this compound contributes to its reactivity and biological activity. The presence of halogens, specifically bromine and fluorine, enhances its electrophilic character, allowing it to interact with various biological targets. The compound appears as a clear, pale lemon/lime liquid, which is indicative of its chemical stability under standard laboratory conditions .
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory activity. Compounds with similar structures have been shown to inhibit various enzymes, impacting metabolic pathways and cellular functions. The specific mechanism of action for this compound involves the formation of stable complexes with nucleophiles, which is crucial for understanding its pharmacological potential .
Protein Interactions
The interactions of this compound with proteins have been a focus of recent studies. The compound's ability to form hydrogen bonds and hydrophobic interactions due to its halogen substituents can modulate protein activity. This modulation can lead to significant changes in cellular signaling pathways, gene expression, and overall cellular metabolism .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that compounds similar to this compound can inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition was linked to structural features that enhance electrophilicity .
- Protein Interaction Analysis : Another research effort focused on the interaction between this compound and specific proteins. The findings suggested that the compound could alter protein conformation, leading to changes in enzymatic activity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
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2-Bromo-1-(4-fluorophenyl)propan-1-one | Fluorine at para position | Similar enzyme inhibition profile |
2-Bromo-1-phenylpropane | Lacks fluorine atom | Altered reactivity |
2-Bromo-1-(4-methylphenyl)-propanone | Contains a methyl group instead of a fluorine atom | Different metabolic effects |
2-Bromo-1-(3-chlorophenyl)propan-1-one | Contains chlorine instead of fluorine | Distinct reactivity profile |
The comparison highlights how variations in substituent positions significantly affect the biological activity and reactivity of these compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Bromo-1-(2-fluorophenyl)propan-1-one to improve yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of the parent ketone using reagents like phenyltrimethylammonium tribromide (PTT) in anhydrous tetrahydrofuran (THF) under controlled stirring (3–5 hours at room temperature). Post-reaction, quenching with crushed ice followed by filtration and methanol washing effectively isolates the product . For fluorinated analogs, optimizing stoichiometry (e.g., 1.1:1 molar ratio of brominating agent to precursor) and solvent choice (e.g., THF for homogeneity) minimizes side reactions. Yield improvements (up to 91%) are achievable by monitoring reaction progress via TLC and ensuring inert conditions to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the bromine and fluorine positions. The ¹³C NMR spectrum will show distinct carbonyl (C=O) peaks near 190–200 ppm, while ¹H NMR reveals splitting patterns from the 2-fluorophenyl group (e.g., meta-coupled protons). Infrared (IR) spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) and C-Br bonds (~550 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M]+ at m/z 245/247 for Br isotopes) .
Q. What purification methods are recommended for removing brominated byproducts from this compound?
- Methodological Answer : Recrystallization from methanol or ethanol effectively removes unreacted precursors and brominated impurities due to differential solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar byproducts. For persistent halogenated contaminants, preparative HPLC with a C18 column and acetonitrile/water mobile phase achieves high purity (>98%) .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can software tools address them?
- Methodological Answer : Disordered bromine or fluorine atoms in the crystal lattice complicate refinement. Using SHELXL (via OLEX2 or SHELXTL), researchers can apply restraints to bond distances (e.g., C-Br ~1.90 Å) and anisotropic displacement parameters (ADPs) for disordered moieties. For example, in analogous compounds, refining site occupancy factors (e.g., 0.86:0.14 for bromine disorder) and employing the "EADP" command stabilize convergence . High-resolution data (≤0.8 Å) and twin refinement (via TWIN/BASF commands) mitigate pseudosymmetry issues common in halogenated aromatics .
Q. How should researchers resolve discrepancies between theoretical and experimental data in reaction mechanisms involving brominated ketones?
- Methodological Answer : Discrepancies (e.g., unexpected regioselectivity in electrophilic substitution) require multi-technique validation. Computational studies (DFT at B3LYP/6-311++G** level) predict electronic effects of the 2-fluorophenyl group, while X-ray diffraction confirms steric influences on molecular geometry . Cross-validating NMR coupling constants with computed spin-spin interactions (e.g., using Gaussian-NMR) identifies deviations caused by solvent effects or crystal packing .
Q. What strategies analyze the electronic effects of the 2-fluorophenyl group on the compound’s reactivity?
- Methodological Answer : Electrostatic potential maps (derived from Hirshfeld surface analysis) highlight electron-deficient regions near the fluorine atom, influencing nucleophilic attack sites. X-ray charge density studies (e.g., using MoPro) quantify the inductive effect of fluorine on the carbonyl carbon’s electrophilicity. Comparative kinetics (e.g., bromination rates vs. para-substituted analogs) reveal steric vs. electronic contributions to reactivity .
Q. Data Contradiction Analysis
Q. How can researchers address conflicting data between NMR and X-ray crystallography regarding molecular conformation?
- Methodological Answer : Solution-state NMR may indicate free rotation of the fluorophenyl group, while X-ray data show a fixed conformation due to crystal packing. To resolve, perform variable-temperature NMR to assess rotational barriers or use NOESY/ROESY to detect through-space interactions absent in the solid state. Molecular dynamics simulations (e.g., AMBER) model conformational flexibility, bridging experimental and theoretical results .
Properties
IUPAC Name |
2-bromo-1-(2-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWOGHXEYXHDFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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